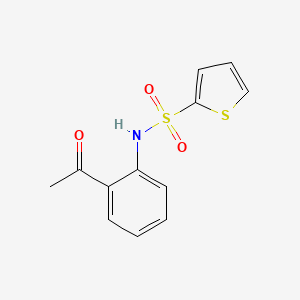

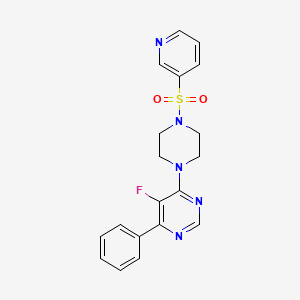

![molecular formula C16H14N4O2S B2787241 3-(4-Nitro-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione CAS No. 173276-51-2](/img/structure/B2787241.png)

3-(4-Nitro-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,5-Triazines are a class of compounds that have been the object of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

Several specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis

The structure of 1,3,5-triazine derivatives can be confirmed by using Fourier transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and gel permeation chromatography (GPC) .Chemical Reactions Analysis

The complete range of 2,4,6-trisubstituted-1,3,5-triazines were obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen and sulfur centered nucleophiles .Physical And Chemical Properties Analysis

The photo physical and thermal properties of 1,3,5-triazine derivatives have been investigated. The TGA data indicates that all the three compounds are stable up to 160 °C .Mechanism of Action

The mechanism of action of 3-(4-Nitro-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is not yet fully understood. However, it is believed that this compound exerts its antimicrobial and anticancer activity by inhibiting the growth and proliferation of microorganisms and cancer cells. Additionally, this compound may also induce apoptosis (programmed cell death) in cancer cells.

Biochemical and Physiological Effects:

This compound has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. In vitro studies have shown that this compound can inhibit the growth and proliferation of bacterial and fungal strains by disrupting their cell membranes and inhibiting their metabolic pathways. In vivo studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis (the formation of new blood vessels).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Nitro-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione in lab experiments is its broad-spectrum antimicrobial and anticancer activity. Additionally, this compound is relatively easy and inexpensive to synthesize, making it an attractive candidate for further research. However, one of the main limitations of using this compound in lab experiments is its potential toxicity to healthy cells and tissues. Therefore, further studies are required to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the research and development of 3-(4-Nitro-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione. Firstly, further studies are required to elucidate the mechanism of action of this compound and its potential interactions with other drugs and compounds. Additionally, further studies are required to determine the optimal dosage and administration route for this compound in various applications, including medicinal chemistry, materials science, and agriculture. Finally, further studies are required to investigate the potential side effects and toxicity of this compound in vivo and in clinical trials.

Synthesis Methods

The synthesis of 3-(4-Nitro-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione involves the reaction of p-toluidine with 4-nitrobenzaldehyde in the presence of sodium hydroxide to form 4-nitro-N-(4-methylphenyl)benzamide. This intermediate is then reacted with thiosemicarbazide in the presence of acetic acid to produce this compound. The overall reaction scheme is shown below:

Scientific Research Applications

3-(4-Nitro-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit significant antimicrobial activity against a wide range of bacterial and fungal strains. Additionally, this compound has been shown to possess anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. In materials science, this compound has been used as a precursor for the synthesis of metal complexes that exhibit interesting optical and magnetic properties. In agriculture, this compound has been used as a pesticide to control various pests and diseases in crops.

properties

IUPAC Name |

6-(4-methylphenyl)-3-(4-nitrophenyl)-1,4-dihydro-1,3,5-triazine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-11-2-4-12(5-3-11)15-17-10-19(16(23)18-15)13-6-8-14(9-7-13)20(21)22/h2-9H,10H2,1H3,(H,17,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRFWLDCIJBCND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NCN(C(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dioxo-2-(o-tolyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2787158.png)

![1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride](/img/structure/B2787167.png)

![2-methoxyethyl 5-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2787175.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2787176.png)

![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2787177.png)

![6-Acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2787180.png)